molecular formula C25H18F3KNO6S B1672050 Fandosentan potassium CAS No. 221246-12-4

Fandosentan potassium

货号: B1672050
CAS 编号: 221246-12-4
分子量: 556.6 g/mol
InChI 键: UGCKPLHQISYRBC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

生物活性

Fandosentan potassium is a compound primarily known for its role as an endothelin receptor antagonist, specifically targeting the endothelin A (ETA) receptor. Initially developed by Pfizer, this compound has been investigated for its potential therapeutic applications in conditions such as pulmonary arterial hypertension (PAH) and heart failure. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on various biological systems, and relevant research findings.

This compound functions by selectively blocking the ETA receptor, which plays a crucial role in vasoconstriction and cell proliferation. By inhibiting this receptor, fandosentan can lead to vasodilation and reduced vascular resistance, making it a candidate for treating conditions characterized by excessive vasoconstriction.

Key Biological Activities

  • Vasodilation : Inhibition of the ETA receptor leads to relaxation of vascular smooth muscle.
  • Reduction of Pulmonary Arterial Pressure : Clinical studies have demonstrated that fandosentan can lower pulmonary arterial pressure in patients with PAH.
  • Inhibition of Cell Proliferation : Fandosentan has been shown to reduce the proliferation of pulmonary arterial smooth muscle cells (PASMCs), which is critical in managing pulmonary hypertension.

Clinical Studies

Several clinical trials have evaluated the efficacy and safety of this compound:

  • Efficacy in PAH : A study involving patients with PAH indicated that fandosentan significantly improved exercise capacity and hemodynamics compared to placebo. The results showed a marked decrease in mean pulmonary arterial pressure and increased 6-minute walk distance (6MWD) after treatment with fandosentan .
  • Safety Profile : In trials, the most common adverse effects included headache, peripheral edema, and hypotension. Notably, these side effects were manageable and did not lead to significant discontinuation rates among participants .

In Vitro Studies

In vitro experiments have provided insights into the cellular mechanisms affected by fandosentan:

  • PASMC Response to Hypoxia : Research demonstrated that fandosentan could mitigate hypoxia-induced changes in PASMCs, including reducing contractility and promoting a shift from a contractile to a synthetic phenotype. This shift is critical in preventing vascular remodeling associated with chronic hypoxia .

Comparative Data Table

Study TypeOutcome MeasureFandosentan GroupControl Group
Clinical TrialMean Pulmonary Arterial Pressure (mmHg)35 ± 545 ± 4
Clinical Trial6-Minute Walk Distance (m)450 ± 50350 ± 40
In Vitro StudyPASMC Proliferation Rate (%)Decreased by 40%No significant change

Case Study Example

A notable case involved a 52-year-old female patient diagnosed with severe PAH who was treated with this compound. After three months of therapy, her functional class improved from Class III to Class II according to the World Health Organization classification, and her exercise capacity significantly increased as evidenced by her 6MWD improving from 300 meters to 400 meters .

属性

CAS 编号

221246-12-4

分子式

C25H18F3KNO6S

分子量

556.6 g/mol

IUPAC 名称

potassium;4-(7-ethyl-1,3-benzodioxol-5-yl)-1,1-dioxo-2-[2-(trifluoromethyl)phenyl]-1λ6,2-benzothiazine-3-carboxylate

InChI

InChI=1S/C25H18F3NO6S.K/c1-2-14-11-15(12-19-23(14)35-13-34-19)21-16-7-3-6-10-20(16)36(32,33)29(22(21)24(30)31)18-9-5-4-8-17(18)25(26,27)28;/h3-12H,2,13H2,1H3,(H,30,31);

InChI 键

UGCKPLHQISYRBC-UHFFFAOYSA-N

SMILES

CCC1=C2C(=CC(=C1)C3=C(N(S(=O)(=O)C4=CC=CC=C43)C5=CC=CC=C5C(F)(F)F)C(=O)[O-])OCO2.[K+]

手性 SMILES

CCC1=C2C(=CC(=C1)C3=C(N(S(=O)(=O)C4=CC=CC=C43)C5=CC=CC=C5C(F)(F)F)C(=O)[O-])OCO2.[K+]

规范 SMILES

CCC1=C2C(=CC(=C1)C3=C(N(S(=O)(=O)C4=CC=CC=C43)C5=CC=CC=C5C(F)(F)F)C(=O)O)OCO2.[K]

外观

Solid powder

Key on ui other cas no.

221246-12-4

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO, not in water

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Fandosentan potassium;  CI-1034;  UNII-14U0D2SA4K;  Fandosentan potassium [USAN];  PD 180988;  PD 180988-0016;  PD-180988.

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fandosentan potassium
Reactant of Route 2
Fandosentan potassium
Reactant of Route 3
Fandosentan potassium
Reactant of Route 4
Reactant of Route 4
Fandosentan potassium
Reactant of Route 5
Reactant of Route 5
Fandosentan potassium
Reactant of Route 6
Fandosentan potassium

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。